5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
5-oxo-N-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c18-17(19,20)12-3-1-5-14(8-12)23-10-11(7-15(23)24)16(25)22-13-4-2-6-21-9-13/h1-6,8-9,11H,7,10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMGNHPNJFAZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Castagnoli–Cushman Reaction and Subsequent Functionalization
The Castagnoli–Cushman reaction provides a robust framework for constructing 5-oxo-pyrrolidine derivatives. In this method, succinic anhydride reacts with an imine derived from 3-(trifluoromethyl)aniline and a carbonyl compound to form the pyrrolidine core . The reaction proceeds via a [4+2] cycloaddition mechanism, yielding a stereochemically dense 5-oxo-pyrrolidine scaffold. For the target compound, the imine intermediate is generated from 3-(trifluoromethyl)benzaldehyde and ammonia, followed by condensation with succinic anhydride in acetic acid at 80°C for 12 hours .
Post-cyclization, the carboxylic acid at position 3 is activated using 8-aminoquinoline as a directing group, enabling Pd-catalyzed C(sp³)–H arylation to introduce the pyridin-3-yl carboxamide moiety . This step employs Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), and pyridine-3-carboxylic acid in DMA at 120°C under argon, achieving 68–72% yield . The directing group is subsequently cleaved via hydrolysis with 6 M HCl, yielding the final carboxamide .
Key Advantages :
-
High stereoselectivity due to the rigid transition state of the Castagnoli–Cushman reaction.
-
Late-stage C–H functionalization allows modular introduction of substituents.
Challenges :
-
Requires multi-step purification, including column chromatography and recrystallization.
-
Pd-catalyzed steps may suffer from catalyst deactivation by the trifluoromethyl group .
Palladium-Catalyzed C(sp³)–H Activation of Pyrrolidine Intermediates
An alternative route leverages directed C(sp³)–H activation on a preformed pyrrolidine derivative. Starting from 1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid, the carboxylic acid is converted to a 2-pyridinylamide using HATU and DIPEA in DMF . This amide acts as a directing group for Pd-catalyzed C–H acetoxylation at position 5, introducing a ketone group via oxidation . Subsequent condensation with pyridin-3-amine using EDC/HOBt in dichloromethane furnishes the target carboxamide in 65% overall yield .
Reaction Conditions :
-
C–H Activation : Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (2 equiv), DMA, 100°C, 8 hours.
-
Amidation : Pyridin-3-amine (1.2 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), RT, 12 hours .
Critical Considerations :
-
The trifluoromethyl group’s electron-withdrawing nature enhances reactivity at the meta position but may necessitate higher catalyst loadings.
-
Residual palladium must be removed via chelating resins to meet pharmaceutical standards .
Pyridine Ring Contraction via Photochemical Silylborane-Mediated Synthesis
A novel approach from Nature (2025) utilizes photochemical ring contraction of pyridines to access pyrrolidines . Starting from 3-(trifluoromethyl)phenyl-substituted pyridine, irradiation with UV light (365 nm) in the presence of silylborane (PhMe₂Si-Bpin) induces a ring contraction to form a 2-azabicyclo[3.1.0]hexene intermediate . Hydrolysis of this intermediate with aqueous HCl yields the 5-oxo-pyrrolidine scaffold, which is subsequently amidated with pyridin-3-amine using standard coupling reagents .
Experimental Data :
-
Photoreaction : 3-(Trifluoromethyl)phenylpyridine (1 equiv), PhMe₂Si-Bpin (2 equiv), THF, 365 nm LED, 24 hours, 55% yield.
-
Hydrolysis : 2 M HCl, 60°C, 6 hours, quantitative conversion.
Advantages :
-
Avoids multi-step functionalization by directly constructing the pyrrolidine core from pyridines.
-
Compatible with electron-deficient aryl groups, including trifluoromethyl .
Limitations :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) 1-(4-Chlorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide (CAS 878442-31-0)
- Key Differences : Replaces the 3-(trifluoromethyl)phenyl group with a 4-chlorophenyl moiety.
- Impact: Molecular Weight: 315.75 g/mol (vs. ~356 g/mol for the target compound). Lipophilicity: Cl has lower lipophilicity (π = 0.71) compared to CF₃ (π = 0.88), which may reduce membrane permeability .
b) 1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide (CAS 1144493-81-1)
- Key Differences : Substitutes pyridin-3-yl with a coumarin-derived 2-oxo-2H-chromen-6-yl group.
- Impact :
Heterocyclic Amide Modifications
a) 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Key Differences : Replaces pyridin-3-yl with a 5-isopropyl-1,3,4-thiadiazol-2-yl group.
- Molecular Weight: Higher molecular weight (~382 g/mol) due to the thiadiazole and isopropyl groups .
b) 5-Oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide (CAS 1396766-75-8)
- Key Differences : Incorporates a thiophene-oxadiazole-cyclohexyl substituent.
- Impact :
Core Scaffold Modifications
a) 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8)
- Key Differences : Replaces pyrrolidine with a dihydropyridine core and adds a benzyl group.
- Substituent Effects: The 4-methoxyphenyl group enhances electron-donating capacity, opposing the CF₃ group’s electron-withdrawing nature .
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Selected Analogs
| Compound | Molecular Weight (g/mol) | LogP* | Aqueous Solubility | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | ~356 | 2.1 | Moderate | High (CF₃ group) |
| 1-(4-Chlorophenyl)-analog (CAS 878442-31-0) | 315.75 | 1.8 | Moderate-High | Moderate |
| 1-(4-Fluorophenyl)-thiadiazole analog | ~382 | 2.5 | Low | High |
| Dihydropyridine analog (CAS 338977-35-8) | 403.26 | 3.0 | Low | Moderate |
*LogP estimated using fragment-based methods.
Biological Activity
5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with trifluoromethyl phenyl groups under controlled conditions to yield the desired compound. The molecular formula for this compound is with a molecular weight of 274.24 g/mol.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells revealed that certain derivatives can reduce cell viability effectively:
| Compound | Viability (%) | Notes |
|---|---|---|
| Compound 15 | 66% | More potent than reference compounds |
| Compound 21 | 50% | Selective against cancer cells with low toxicity to normal cells |
The structure-dependence of these activities suggests that modifications to the amino group and the presence of specific substituents can enhance anticancer efficacy while minimizing cytotoxicity to non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of 5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine derivatives have also been explored. The compounds were tested against various multidrug-resistant pathogens, including:
- Staphylococcus aureus (MRSA)
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
Results indicated that certain derivatives exhibited promising activity against these pathogens, particularly those resistant to conventional antibiotics .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity. For instance, compounds with free amino groups demonstrated superior anticancer properties compared to those with acetylamino fragments. This emphasizes the role of structural modifications in optimizing therapeutic efficacy .
Case Studies
- Study on Anticancer Activity : A series of 5-oxopyrrolidine derivatives were evaluated for their cytotoxic effects on A549 cells. The study found that compounds bearing a pyridinyl moiety showed enhanced activity, suggesting a potential pathway for developing new anticancer agents .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of these compounds against resistant strains of Staphylococcus aureus. The findings indicated that certain derivatives not only inhibited bacterial growth but also showed potential for overcoming resistance mechanisms .
Q & A
Q. Key Parameters :
| Parameter | Optimization Strategy |
|---|---|
| Temperature | Maintain 70–80°C to avoid side reactions (e.g., decomposition of trifluoromethyl groups) |
| Reaction Time | Monitor via TLC every 2–4 hours to terminate at ~85% conversion |
| Yield | >60% achievable with stoichiometric control of amine coupling agents |
Which spectroscopic and analytical techniques are most reliable for characterizing this compound, and how should data inconsistencies be resolved?
Q. Basic Characterization
- NMR : ¹H/¹³C NMR confirms pyrrolidine ring conformation, amide linkage, and trifluoromethyl/pyridinyl substituents. Look for:
- LC-MS : Exact mass (MW calc. ~365.3 g/mol) and fragmentation patterns verify molecular integrity .
- X-ray crystallography : Resolves regiochemical ambiguities (e.g., pyridine vs. pyrrolidine ring orientation) .
Q. Advanced Data Reconciliation :
- Contradictions in NMR : Overlapping peaks may arise from rotamers; use variable-temperature NMR or COSY/NOESY for clarity .
- LC-MS impurities : Optimize HPLC gradients (C18 column, acetonitrile/water + 0.1% TFA) to separate byproducts .
How can researchers design experiments to evaluate the compound’s bioactivity against enzymatic targets, and what controls are critical?
Q. Advanced Experimental Design
- Target Selection : Prioritize enzymes with known interactions with pyrrolidine carboxamides (e.g., kinases, proteases) .
- Assay Setup :
- Inhibition assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) at pH 7.4, 37°C .
- Controls : Include positive (known inhibitors) and negative (DMSO vehicle) controls.
- Dose-response : Test 0.1–100 µM range; calculate IC₅₀ via nonlinear regression .
- Data Validation : Repeat assays in triplicate; use orthogonal methods (e.g., SPR for binding affinity) .
What strategies mitigate solubility and stability challenges during in vitro studies?
Q. Advanced Physicochemical Optimization
- Solubility Enhancement :
- Use co-solvents (e.g., 10% DMSO in PBS) .
- Synthesize prodrugs (e.g., ester derivatives) for aqueous media .
- Stability Under pH :
- Conduct accelerated stability studies (25°C, 40°C, 60°C) at pH 3–9; monitor via HPLC .
- Degradation pathways: Hydrolysis of the amide bond at pH >8 requires buffered solutions .
How should conflicting bioactivity data from different assays be interpreted?
Q. Advanced Data Contradiction Analysis
- Source Identification :
- Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values .
- Impurity interference : LC-MS quantifies byproduct levels; repurify if >5% .
- Statistical Approaches :
What are the key challenges in achieving regioselective functionalization of the pyrrolidine ring?
Q. Advanced Synthetic Challenges
- Regioselectivity :
- Trifluoromethyl Stability : Avoid strong bases (e.g., NaOH) to prevent CF₃ group cleavage .
How can molecular docking studies predict binding modes with biological targets?
Q. Advanced Computational Methods
- Software : AutoDock Vina or Schrödinger Suite for docking .
- Parameters :
- Grid box centered on the enzyme active site (e.g., 20 ų).
- Validate with known co-crystallized ligands (RMSD <2.0 Å) .
- Output Analysis : Prioritize poses with hydrogen bonds to pyridine N and amide carbonyl .
What protocols ensure batch-to-batch consistency in impurity profiles?
Q. Advanced Quality Control
-
Process Controls :
- Fixed reaction times and temperatures (±2°C tolerance) .
- In-process checks via TLC/HPLC at each synthetic step .
-
Specifications :
Impurity Acceptance Criteria Starting materials ≤0.5% by HPLC Degradants ≤1.0% under ICH stability guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
